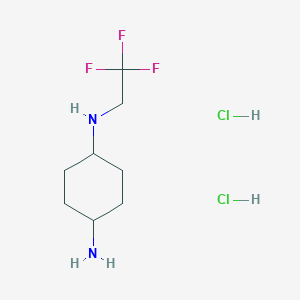

trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride

Description

trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride is a fluorinated cyclohexanediamine derivative.

- Core structure: A trans-1,4-cyclohexanediamine backbone, which confers rigidity and stereochemical specificity.

- Substituent: A 2,2,2-trifluoroethyl group attached to the N1 position, introducing strong electron-withdrawing effects due to three fluorine atoms.

- Salt form: Dihydrochloride, enhancing solubility and stability for pharmaceutical applications.

Fluorine substitution is critical in drug design, as it modulates physicochemical properties such as lipophilicity, metabolic stability, and bioavailability .

Properties

Molecular Formula |

C8H17Cl2F3N2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;;/h6-7,13H,1-5,12H2;2*1H |

InChI Key |

HPZDXCVQWFIYNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NCC(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride typically involves the reaction of 1,4-cyclohexanediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclohexanediamine derivatives.

Scientific Research Applications

Biology: In biological research, trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride (CAS 2820385-34-8)

- Substituent : 1,1-Difluoro-2-propyl group.

- Molecular formula : C₉H₂₀Cl₂F₂N₂.

- Molecular weight : 265.17 g/mol.

- Key differences: Reduced fluorine count (2 vs. The propyl chain introduces slight steric bulk, which may alter binding interactions in biological targets.

- Applications : Listed as a research chemical with immediate availability in 100 mg to 1 g quantities .

trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine Dihydrochloride (CAS 1431326-61-2)

trans-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride (CAS 2007908-52-1)

- Substituent : 2-Chlorobenzyl group.

- Molecular formula : C₁₃H₂₁Cl₃N₂.

- Molecular weight : 303.27 g/mol.

- Applications : Investigated as KS-6478/SB83149 in preclinical studies .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Pharmacological Implications

- Fluorinated analogs: The trifluoroethyl group in the target compound likely enhances metabolic stability and reduces amine basicity, improving oral bioavailability compared to non-fluorinated analogs .

- Aromatic substituents : Phenylcyclopropyl and chlorobenzyl groups may improve target affinity in enzymes with hydrophobic binding pockets (e.g., LSD1) but could increase off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.